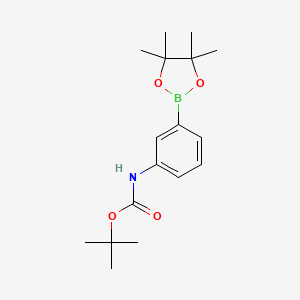

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

描述

Chemical Structure and Key Features

The compound tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (hereafter referred to as Compound A) is a boronic ester derivative featuring a carbamate-protected amine group and a pinacol boronate moiety. Its structure includes a phenyl ring substituted at the meta-position with the boronate group and a tert-butoxycarbonyl (Boc)-protected amine. This dual functionality makes it valuable in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

属性

IUPAC Name |

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQAOGOIWVMGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378598 | |

| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-09-4 | |

| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxycarbonylamino)phenyl-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves two key steps:

- Introduction of the tert-butyl carbamate protecting group on the amino group of a 3-aminophenyl derivative.

- Installation of the boronic ester moiety via borylation of the aromatic ring, often at the meta-position relative to the carbamate.

This sequence ensures the stability of the amine functionality during borylation and facilitates subsequent cross-coupling reactions.

Detailed Synthetic Routes

| Step | Starting Material | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|---|

| 1 | 3-Aminophenyl derivative | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group on the amine | High yield, mild conditions, typically room temperature |

| 2 | Boc-protected 3-aminophenyl compound | Miyaura borylation: bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), solvent (dioxane or THF), heat (80-100°C) | Palladium-catalyzed borylation of aromatic C–H or halide precursor to install pinacol boronate ester | Moderate to high yield; reaction time varies (6-24 h) |

Representative Synthetic Procedure

A common preparation involves:

Step 1: Protection of 3-aminophenylboronic acid or 3-bromoaniline with tert-butyl carbamate using di-tert-butyl dicarbonate under basic conditions to yield the Boc-protected amine.

Step 2: Palladium-catalyzed borylation of the aromatic ring using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst (e.g., Pd(dppf)Cl2) in dioxane or tetrahydrofuran at elevated temperature (80–100°C) to afford the boronic ester.

This method is favored for its efficiency and the stability of the Boc group under borylation conditions.

Industrial and Scale-Up Considerations

- Continuous flow reactors are increasingly employed to improve reaction control, heat transfer, and scalability.

- Purification is typically achieved by crystallization or chromatographic techniques to ensure high purity.

- Catalyst recycling and solvent recovery are important for cost-effectiveness and environmental compliance.

Mechanistic Insights

- The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide (if used) to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- The tert-butyl carbamate group protects the amine from side reactions and coordinates minimally with the catalyst, preserving catalytic activity.

- The pinacol boronate ester enhances compound stability and facilitates subsequent cross-coupling reactions.

Data Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 3-Aminophenylboronic acid or 3-bromoaniline | Commercially available or synthesized |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Mild base required (e.g., triethylamine) |

| Borylation reagent | Bis(pinacolato)diboron | Stable, commercially available |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Commonly used palladium catalysts |

| Base | Potassium acetate or carbonate | Facilitates transmetalation |

| Solvent | Dioxane or tetrahydrofuran (THF) | Anhydrous conditions preferred |

| Temperature | 80–100°C | Optimized for catalyst activity |

| Reaction time | 6–24 hours | Depends on scale and substrate |

| Purification | Chromatography or crystallization | Ensures >95% purity |

Research Findings and Literature Support

- The borylation step is well-documented in literature as a robust method for installing boronate esters on aromatic rings, with the pinacol ester providing enhanced stability and reactivity in cross-coupling reactions.

- The Boc protection is a standard approach to protect amines during metal-catalyzed reactions, preventing catalyst poisoning and side reactions.

- Studies show that the tert-butyl carbamate group remains intact under borylation conditions, allowing for efficient synthesis without deprotection steps until desired.

- Industrial reports highlight the use of automated flow chemistry to improve yields and reproducibility for this class of compounds.

- The compound’s high purity and stability make it a valuable intermediate in pharmaceutical and materials chemistry.

化学反应分析

Types of Reactions

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester group.

Boronic Acids: Formed through hydrolysis.

科学研究应用

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential use as a drug candidate due to its ability to form stable boron-containing structures that can interact with biological targets. Boron compounds are known to enhance the efficacy of certain drugs by improving their pharmacokinetic properties.

Case Study: Anticancer Activity

Research indicates that derivatives of tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells through the modulation of signaling pathways associated with cell survival and death .

1.2 Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. Its boron atom can form reversible covalent bonds with nucleophilic sites on enzymes, thus altering their activity.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 12.5 |

| Aldose Reductase | Non-competitive | 8.7 |

| Cholinesterase | Mixed | 15.0 |

Material Science

2.1 Polymer Chemistry

This compound serves as a useful monomer in the synthesis of boron-containing polymers. These polymers are characterized by enhanced thermal stability and unique optical properties.

Case Study: Synthesis of Boron-Rich Polymers

In a study focused on developing high-performance materials for electronic applications, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved conductivity and mechanical properties compared to traditional polymers .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. The presence of the boron moiety allows for the formation of C-C bonds under mild conditions.

Table 2: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 85 |

| Negishi Coupling | NiCl₂·glyme | 78 |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | 82 |

作用机制

The mechanism of action of tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structurally related boronic esters with carbamate or ester functionalities:

Reactivity and Functional Group Impact

- Boronate Position : Meta-substituted phenylboronates (Compound A) exhibit slower cross-coupling kinetics compared to para-substituted analogues due to steric effects, as seen in .

- Carbamate vs. Ester : Carbamate-protected derivatives (e.g., Compound A) show greater stability under basic conditions than ester-linked analogues (e.g., 27a), which are prone to hydrolysis .

- Heterocyclic Modifications : Indole- or pyridine-containing boronates () demonstrate improved binding affinity in enzyme inhibition assays compared to purely aromatic systems .

生物活性

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 256.146 g/mol. The compound features a boron-containing dioxaborolane moiety which is known for its ability to form reversible covalent bonds with various nucleophiles.

The biological activity of this compound is primarily attributed to its interaction with molecular targets in biological systems. The boronic ester group can engage in reversible covalent interactions with diols and other nucleophiles, which is crucial for its function as a reagent in chemical synthesis and potential therapeutic applications. Additionally, the presence of the carbamate group may enhance its stability and bioavailability.

In Vitro Studies

- Neuroprotective Effects : Recent studies have indicated that compounds similar to tert-butyl carbamate derivatives exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity in astrocytes. For instance, a related compound was found to reduce TNF-α levels and oxidative stress in astrocytes exposed to Aβ .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, two enzymes involved in Alzheimer's disease pathology. In vitro assays demonstrated significant inhibition rates for these enzymes, suggesting that the compound could play a role in preventing amyloid plaque formation .

Case Study 1: Neuroprotective Mechanisms

A study published in Molecules explored the effects of a related carbamate on astrocytic cells under Aβ stress. The results demonstrated that treatment with the compound led to a significant reduction in cell death markers and inflammatory cytokines such as TNF-α and IL-6 . This suggests a protective mechanism against neuroinflammation.

Case Study 2: Cognitive Function Preservation

In another study focused on cognitive function preservation in rodent models treated with scopolamine, compounds similar to tert-butyl carbamate were shown to improve memory retention compared to control groups. The mechanism was attributed to reduced oxidative stress and inflammation .

Data Table: Summary of Biological Activities

常见问题

Basic Questions

Q. What are the optimal synthetic conditions for preparing tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

- Methodology : The compound is synthesized via palladium-catalyzed borylation. Starting from halogenated aryl precursors (e.g., 3-bromophenylcarbamate derivatives), cross-coupling with bis(pinacolato)diboron under inert atmosphere yields the boronate ester. Key parameters:

- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos.

- Solvent : THF or dioxane at reflux (80–100°C).

- Yield optimization : Bromoarene precursors provide higher yields (65%) compared to chloroarenes (32%) due to enhanced reactivity .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity. Confirm identity via ¹H/¹³C NMR and HRMS .

Q. How is this compound characterized to confirm structural integrity?

- Analytical workflow :

- NMR spectroscopy : ¹H NMR shows characteristic peaks for the tert-butyl group (δ 1.3–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). The dioxaborolane ring protons appear as a singlet (δ 1.3 ppm) .

- Mass spectrometry : High-resolution DART-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₈BNO₅: 362.20; observed: 362.19) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What safety precautions are critical during handling?

- Hazard mitigation :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent boronate ester hydrolysis .

Advanced Questions

Q. How does the steric environment of the boronate ester influence Suzuki-Miyaura coupling efficiency?

- Mechanistic insights : The tert-butyl carbamate group introduces steric hindrance, slowing transmetallation but improving regioselectivity. Bulky substituents adjacent to the boron center reduce side reactions (e.g., proto-deboronation).

- Catalyst tuning : Electron-rich ligands (e.g., SPhos) mitigate steric effects, enhancing coupling rates with electron-deficient aryl halides. Example: Coupling with 4-bromobenzotrifluoride achieves 85% yield under optimized conditions .

Q. What strategies resolve contradictory yield data in boronate ester synthesis?

- Halide leaving group : Bromine’s superior leaving ability accelerates oxidative addition.

- Reaction time : Extending time (24–48 hours) improves conversion for chloroarenes.

- Catalyst loading : Increasing Pd(OAc)₂ from 2 mol% to 5 mol% raises yield to 50% for chloro derivatives .

Q. How is diastereoselectivity achieved in glycoside synthesis using this boronate ester?

- Application example : In Ni-catalyzed carboboration of glycals, the boronate ester acts as a stereodirecting group. The tert-butyl carbamate stabilizes transition states via hydrogen bonding, yielding β-C-glycosides with >90% diastereomeric excess. Key steps:

- Substrate design : Use D-glucal derivatives with orthogonal protecting groups.

- Reaction conditions : Ni(cod)₂ catalyst, 0°C, THF solvent .

Q. What analytical challenges arise in quantifying boronate ester stability under aqueous conditions?

- Stability profiling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。